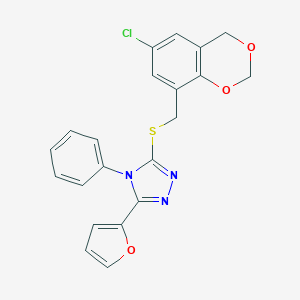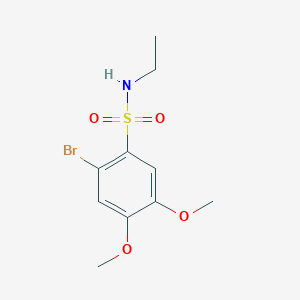
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide, commonly known as MDMA, is a psychoactive drug that has been widely researched for its therapeutic potential in treating various mental health disorders. MDMA belongs to the family of phenethylamines and is structurally similar to both amphetamines and hallucinogens. The compound was first synthesized in 1912 by a German pharmaceutical company, Merck, and has since been used recreationally and medically.
作用机制
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to a sense of euphoria and heightened emotional openness. The drug also activates the release of oxytocin, a hormone that is associated with social bonding and trust. The combination of these effects is thought to contribute to the therapeutic potential of MDMA in treating mental health disorders.
Biochemical and Physiological Effects
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to feelings of anxiety and agitation. Prolonged use of MDMA can lead to neurotoxicity, which can result in long-term cognitive and emotional impairments.
实验室实验的优点和局限性
MDMA has several advantages for lab experiments, including its ability to induce a state of heightened emotional openness and facilitate communication. The drug can also be used to study the effects of serotonin, dopamine, and norepinephrine on brain function and behavior. However, the use of MDMA in lab experiments is limited by its potential for neurotoxicity and the difficulty in controlling the dose and purity of the drug.
未来方向
There are several future directions for research on MDMA, including the development of new synthesis methods that are safer and more efficient. There is also a need for more research on the long-term effects of MDMA use, as well as its potential for addiction and abuse. Additionally, the therapeutic potential of MDMA in treating other mental health disorders, such as addiction and eating disorders, should be explored. Finally, research on the mechanisms of action of MDMA and its effects on brain function and behavior can provide valuable insights into the neurobiology of mental health disorders.
合成方法
MDMA is synthesized through a multi-step process that involves the conversion of safrole, a natural compound found in sassafras oil, into MDMA. The process involves several chemical reactions, including isomerization, reduction, and amidation, to produce the final product. The synthesis of MDMA is complex and requires a high level of expertise in organic chemistry.
科学研究应用
MDMA has been studied for its therapeutic potential in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. The drug has been shown to increase empathy, promote emotional openness, and enhance communication, making it a promising candidate for psychotherapy. MDMA-assisted psychotherapy involves administering the drug in a controlled setting, under the supervision of a trained therapist, to facilitate therapeutic breakthroughs and emotional healing.
属性
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C20H21NO5/c1-20(11-23-18(24-12-20)15-5-3-2-4-6-15)19(22)21-10-14-7-8-16-17(9-14)26-13-25-16/h2-9,18H,10-13H2,1H3,(H,21,22) |
InChI 键 |
XAQCTAMZLKQYAN-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
规范 SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)




![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)